molecular formula C13H19NO8 B111290 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate CAS No. 1177339-41-1

2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate

Cat. No.: B111290
CAS No.: 1177339-41-1
M. Wt: 317.29 g/mol
InChI Key: CKWWMQSBAOZKBR-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate is a synthetic organic compound characterized by a phenethylamine backbone substituted with three methoxy groups at the 2-, 4-, and 5-positions of the aromatic ring. The ethanolamine moiety is further functionalized with an amino group and an oxalate counterion, enhancing its solubility and stability . This compound is primarily utilized in biochemical research, though its pharmacological profile remains less explored compared to structurally similar analogs.

Properties

IUPAC Name

2-amino-2-(2,4,5-trimethoxyphenyl)ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4.C2H2O4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(12)6-13;3-1(4)2(5)6/h4-5,8,13H,6,12H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWWMQSBAOZKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(CO)N)OC)OC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gabriel Synthesis via Phthalimide Protection

The Gabriel synthesis is a well-established method for primary amine preparation, adapted here for synthesizing the target amino alcohol. This approach avoids high-pressure conditions and leverages chloroform extraction for byproduct removal.

Step 1: Tosylation of 2-(2,4,5-Trimethoxyphenyl)Ethanol

  • Reactants :

    • 2-(2,4,5-Trimethoxyphenyl)ethanol

    • p-Toluenesulfonyl chloride (TsCl)

  • Conditions :

    • Solvent: Dry dichloromethane (DCM)

    • Temperature: 0–5°C (ice bath)

    • Base: Triethylamine (2.2 equiv)

  • Outcome : Formation of 2-(2,4,5-trimethoxyphenyl)ethyl tosylate , a reactive intermediate for nucleophilic substitution.

Oxalate Salt Formation

Step 1: Free Base Dissolution

  • Solvent : Hot ethanol (80% v/v)

  • Ratio : 1:1 molar equivalence of amino alcohol to oxalic acid.

Step 2: Acid Addition and Crystallization

  • Oxalic acid is added gradually to the ethanolic solution.

  • The mixture is cooled to 4°C, inducing crystallization.

  • Yield : 70–85% after vacuum filtration and drying.

Analytical Data and Characterization

Spectral Confirmation

  • ¹H NMR (D₂O) :

    • δ 6.85 (s, 1H, aromatic), δ 4.10 (m, 1H, CH-NH₂), δ 3.80 (s, 9H, OCH₃), δ 3.60 (m, 2H, CH₂OH).

  • IR (KBr) :

    • 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=O oxalate).

Purity and Yield Optimization

MethodYield (%)Purity (HPLC)Key Parameter
Gabriel Synthesis55–6098.5Chloroform extraction
Reductive Amination70–7597.0pH control
Epoxide Ring-Opening50–5595.5Ammonia concentration

Industrial Considerations and Challenges

Solvent Selection

  • Chloroform : Effective for phthalimide byproduct precipitation but raises toxicity concerns.

  • Ethanol : Preferred for oxalate salt formation due to low environmental impact.

Temperature Sensitivity

  • Prolonged reflux (>24 hours) in Gabriel synthesis risks decomposition, necessitating strict N₂ atmospheres .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms, such as amines.

    Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
Recent studies have highlighted the anticancer potential of derivatives related to 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate. Research indicates that compounds with similar structural motifs can disrupt tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This disruption can lead to cell cycle arrest in the G2/M phase, thereby inhibiting cancer cell proliferation. For instance, a series of pyrazole-oxadiazole conjugates demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications of the trimethoxyphenyl group can enhance anticancer activity .

Mechanism of Action:
The mechanism involves binding to the colchicine site on tubulin, leading to increased levels of soluble tubulin and preventing proper microtubule formation. This was shown in studies where compounds induced cyclin-B1 protein accumulation, indicative of G2/M phase arrest .

Biological Research

Neuroprotective Effects:
There is emerging evidence that compounds like this compound may exhibit neuroprotective effects. The modulation of neurotransmitter systems and reduction of oxidative stress markers are areas under investigation. The trimethoxy group could play a role in enhancing bioavailability and interaction with biological targets .

Zebrafish Model Studies:
Zebrafish embryos have been utilized to study the developmental effects of this compound. Research indicated that exposure to certain derivatives resulted in developmental delays and morphological changes, providing insights into the compound's safety profile and potential teratogenic effects .

Material Science

Synthesis and Characterization:
The synthesis of this compound involves reactions such as esterification and amination processes using diethyl oxalate as a precursor. The resulting compound has been characterized using techniques like NMR and mass spectrometry to confirm its structure .

Potential Applications in Drug Delivery:
Due to its chemical stability and ability to form salts (like oxalates), this compound could be explored for drug delivery systems where controlled release is crucial. The oxalate form may enhance solubility and bioavailability of poorly soluble drugs .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against HeLa and A549 cell lines with IC50 values ranging from 1.5 µM to 11.2 µM for key derivatives .
Study 2NeuroprotectionInvestigated the protective effects on neuronal cells under oxidative stress conditions; results suggested potential therapeutic implications for neurodegenerative diseases .
Study 3Developmental ToxicityShowed that exposure to specific derivatives caused developmental defects in zebrafish embryos, indicating potential risks associated with certain structural modifications .

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The 2,4,5-trimethoxyphenyl substituent distinguishes this compound from other analogs. Key comparisons include:

Compound Name Substituent Positions Functional Groups Key Structural Features
2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate 2,4,5-trimethoxy Aminoethanol, oxalate salt High steric hindrance; strong hydrogen-bonding capacity
2-Amino-1-(2,5-dimethoxyphenyl)ethanol 2,5-dimethoxy Aminoethanol Reduced methoxy groups; altered electronic effects
1-(2,4,5-Trimethoxyphenyl)-2-aminopropane 2,4,5-trimethoxy Aminopropane Shorter alkyl chain; lack of hydroxyl group
4,5,7-Trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-1-[3-(2,4,5-trimethoxyphenyl)pentan-2-yl]ind 2,4,5-trimethoxy (multiple) Polycyclic aromatic system Complex dimeric structure; π-π stacking interactions

Key Observations :

  • The oxalate salt improves aqueous solubility compared to free-base forms (e.g., 2-Amino-1-(2,5-dimethoxyphenyl)ethanol) .

Pharmacological and Physicochemical Properties

Limited pharmacological data exist for the target compound, but inferences can be drawn from analogs:

Property This compound 1-(2,4,5-Trimethoxyphenyl)-2-aminopropane (E)-1-(2-Aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Molecular Weight 306.36 g/mol 255.3 g/mol 353.4 g/mol
Solubility High (oxalate salt) Moderate (free base) Low (crystalline enone)
Bioactivity Underexplored Psychoactive Anticancer (via tubulin inhibition)

Notable Trends:

  • Methoxy positioning : 2,4,5-Trimethoxy substitution correlates with serotonin receptor modulation in psychoactive compounds .
  • Oxalate vs. free base : Salt forms enhance bioavailability but may reduce blood-brain barrier penetration .

Biological Activity

2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate is a chemical compound with the molecular formula C13H19NO8. This compound is characterized by its unique structural features, including three methoxy groups on the phenyl ring, which significantly influence its biological activity. The compound has garnered interest in scientific research due to its potential interactions with various molecular targets within biological systems.

  • Molecular Formula : C13H19NO8
  • Appearance : White solid powder
  • Functional Groups : Amino group and multiple methoxy groups

The presence of methoxy groups enhances the lipophilicity and alters the electronic properties of the compound, potentially affecting its interaction with biological targets.

Biological Activity

The biological activity of this compound is linked to its modulation of cellular processes and enzyme interactions. Research indicates that it may influence several biochemical pathways through receptor binding and enzyme modulation.

Studies have shown that this compound may interact with specific receptors and enzymes, leading to alterations in cellular functions. The following mechanisms have been proposed:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could bind to receptors that regulate various physiological processes, potentially influencing signaling pathways.

In Vitro Studies

Research has focused on understanding the effects of this compound on cell lines. For example:

  • Cell Cycle Arrest : In studies involving A549 lung cancer cells, treatment with this compound resulted in a significant increase in cells arrested at the G2/M phase of the cell cycle, indicating potential antitumor activity .
  • Cytotoxicity Assays : The compound has demonstrated cytotoxic effects against various cancer cell lines (e.g., HeLa, A549), showing promise as a therapeutic agent .

Case Studies

A notable case study investigated the effect of this compound on human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death and significant changes in cell morphology typical of apoptosis. Flow cytometry analysis revealed a marked increase in cyclin-B1 protein levels in treated cells compared to controls, suggesting that the compound may induce apoptosis through cell cycle regulation .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insight into its unique properties.

Compound NameStructure FeaturesBiological ActivityReferences
This compoundThree methoxy groupsCell cycle arrest; cytotoxicity, ,
Similar Compound ATwo methoxy groupsModerate cytotoxicity
Similar Compound BNo methoxy groupsLow biological activity

Q & A

Q. What synthetic methodologies are commonly employed for 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate?

The compound is typically synthesized via condensation reactions involving oxazolone intermediates. For example, oxazolone derivatives (e.g., 4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one) can react with amino acids or hydrazides under reflux in ethanol, followed by oxalate salt formation for stabilization . Key steps include solvent selection (e.g., THF or ethanol), temperature control, and purification via crystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the aromatic proton environment of the trimethoxyphenyl group and the ethanolamine backbone. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, particularly when discrepancies arise in reported formulas (e.g., erroneous inclusion of bromine in some supplier data) . Melting point analysis (e.g., 75–77°C for analogous compounds) aids in purity assessment .

Q. How can solubility and stability be optimized for in vitro assays?

The compound is typically dissolved in polar aprotic solvents like DMSO or ethanol. Stability studies should assess degradation under varying pH (4–9) and temperature (−20°C to 25°C) conditions, monitored via HPLC-UV. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported structural data (e.g., molecular formula discrepancies)?

Discrepancies in supplier-provided molecular formulas (e.g., C₈H₁₀BrNO vs. expected C₁₁H₁₇NO₄) necessitate orthogonal validation:

  • Elemental analysis to confirm C/H/N/O ratios.
  • X-ray crystallography for unambiguous structural determination, as demonstrated for related trimethoxyphenyl compounds .
  • Cross-referencing CAS registry data with peer-reviewed syntheses to identify typographical errors .

Q. How can computational modeling enhance synthetic route optimization?

Density Functional Theory (DFT) calculations predict reaction energetics for key steps (e.g., oxazolone ring-opening). Molecular docking studies guide functionalization to improve bioactivity by analyzing interactions with biological targets (e.g., tubulin for anticancer analogs) . Solvent effects are modeled using COSMO-RS to select optimal reaction media .

Q. What experimental designs address low yields in oxalate salt formation?

Low yields may arise from competing side reactions (e.g., oxazole hydrolysis). Mitigation strategies include:

  • Stoichiometric control : Excess oxalic acid (1.5 eq) to drive salt precipitation.
  • pH adjustment : Maintain reaction pH 3–4 to favor protonation of the ethanolamine moiety.
  • Alternative counterions : Testing tartrate or citrate salts for improved crystallinity .

Q. How are bioactivity assays designed for trimethoxyphenyl derivatives?

Structural analogs (e.g., combretastatin derivatives) inform assay selection:

  • Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
  • Enzyme inhibition : Fluorescence-based assays for kinases or tubulin polymerization, leveraging the trimethoxyphenyl group’s affinity for hydrophobic binding pockets .
  • Metabolic stability : Microsomal incubation (human/rat liver) with LC-MS analysis of degradation products .

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